![molecular formula C19H18N2O5S B5265620 N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5265620.png)
N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide, also known as NSC 743380, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound has gained attention due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide 743380 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of certain enzymes such as CDK4/6 and Aurora kinases, which are involved in the regulation of cell cycle progression and mitosis. This inhibition leads to the arrest of cancer cell growth and induction of apoptosis. This compound 743380 has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents, such as paclitaxel and gemcitabine.
Mecanismo De Acción
N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide 743380 inhibits the activity of CDK4/6 and Aurora kinases by binding to their active sites and preventing the phosphorylation of their substrates. This leads to the inhibition of cell cycle progression and mitosis, resulting in the arrest of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound 743380 has been shown to have a selective inhibitory effect on cancer cells, with minimal effects on normal cells. This compound has also been shown to induce cell cycle arrest and apoptosis in a dose-dependent manner. In addition, this compound 743380 has been shown to have a low toxicity profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide 743380 has the advantage of being a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to have a selective inhibitory effect on cancer cells, making it a promising candidate for cancer treatment. However, the limitations of this compound 743380 include its low solubility and stability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide 743380 research, including the optimization of its synthesis method to improve its solubility and stability. In addition, further studies are needed to determine the optimal dosage and treatment regimen for this compound 743380 in vivo. The potential of this compound 743380 as a combination therapy with other chemotherapeutic agents should also be explored. Finally, the development of this compound 743380 analogs with improved efficacy and selectivity is a promising avenue for future research.
Conclusion:
This compound 743380 is a promising small molecule inhibitor that has shown potential in treating various types of cancer. Its selective inhibitory effect on cancer cells and ability to induce cell cycle arrest and apoptosis make it a promising candidate for cancer treatment. However, further research is needed to optimize its synthesis method, determine its optimal dosage and treatment regimen, and explore its potential as a combination therapy with other chemotherapeutic agents.
Métodos De Síntesis
N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide 743380 can be synthesized using various methods, including the reaction of 4-(4-morpholinylsulfonyl)aniline with 1-benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound can then be purified using various chromatography techniques to obtain a high purity product.
Propiedades
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-19(18-13-14-3-1-2-4-17(14)26-18)20-15-5-7-16(8-6-15)27(23,24)21-9-11-25-12-10-21/h1-8,13H,9-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXRQERGQMXUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
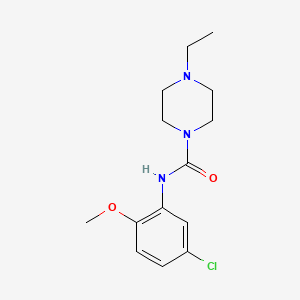
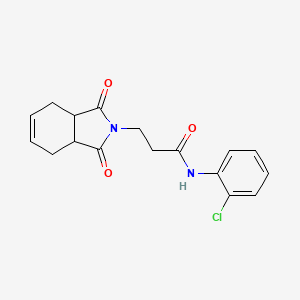
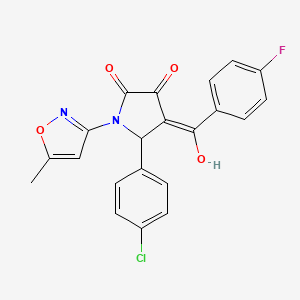
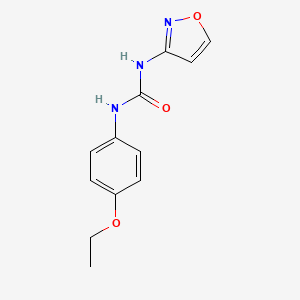
![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5265567.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B5265571.png)
![3-methoxy-2,2-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5265580.png)
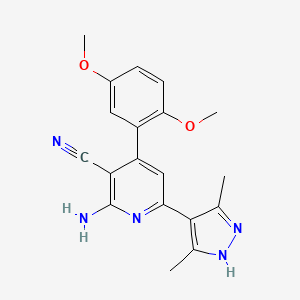
![7-(3,4-difluorophenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5265584.png)
![(3aR*,7aS*)-2-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5265585.png)
![2-{[4-(allyloxy)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5265605.png)
![ethyl 5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265609.png)
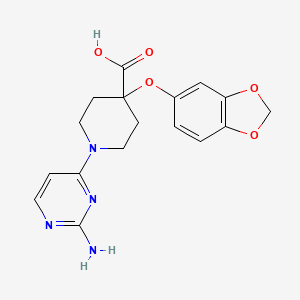
![ethyl (2-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5265642.png)
